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molecular formula C11H12N2O4 B8713286 N-cyclopropyl-2-(3-nitrophenoxy)acetamide

N-cyclopropyl-2-(3-nitrophenoxy)acetamide

Cat. No. B8713286
M. Wt: 236.22 g/mol
InChI Key: NTYVNOFOENJWQW-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

Triethylsilane (27.0 ml, 169 mmol) was added dropwise to a suspension of N-cyclopropyl-2-(3-nitrophenoxy)acetamide (4 g, 16.93 mmol) and Pd/C (10%, 400 mg) in MeOH (50 ml). Resulting suspension was stirred at RT for 20 min. and filtered through celite. The filtrate was evaporated under vacuum and triturated in hexane to obtain the crystals which were collected by filtration to afford 2-(3-aminophenoxy)-N-cyclopropylacetamide (2.86 gm).
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[CH:8]1([NH:11][C:12](=[O:24])[CH2:13][O:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-])=O)[CH:16]=2)[CH2:10][CH2:9]1>CO.[Pd]>[NH2:21][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][CH:18]=1)[O:14][CH2:13][C:12]([NH:11][CH:8]1[CH2:9][CH2:10]1)=[O:24]

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC1)NC(COC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting suspension
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
triturated in hexane
CUSTOM
Type
CUSTOM
Details
to obtain the crystals which
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C=C(OCC(=O)NC2CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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